molecular formula C11H9NO4 B1587504 3-Carbomethoxy-1,2,3,4-tetrahydroisoquinoline-1,4-dione CAS No. 91092-92-1

3-Carbomethoxy-1,2,3,4-tetrahydroisoquinoline-1,4-dione

Cat. No. B1587504
CAS RN: 91092-92-1
M. Wt: 219.19 g/mol
InChI Key: FQCQGFASLAKUTO-UHFFFAOYSA-N
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Description

3-Carbomethoxy-1,2,3,4-tetrahydroisoquinoline-1,4-dione, also known as CTID, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is synthesized using a multistep process and has been shown to have various biochemical and physiological effects. In

Scientific Research Applications

Oxidative Fission Research

3-Carbomethoxy-1,2,3,4-tetrahydroisoquinoline-1,4-dione has been studied in the context of oxidative fission reactions. For instance, a study by Howe and Johnson (1972) explored the oxidation of related compounds, including 3-acetyl-1,2,3,4-tetrahydroisoquinoline-1,4-dione, to various products using selenium dioxide. This research is significant for understanding the oxidative behavior and potential applications in organic synthesis (Howe & Johnson, 1972).

Synthesis Applications

Research by Villemin, Martin, and Khalid (1998) demonstrated the synthesis of derivatives of 1,2,3,4-tetrahydroisoquinoline-1,3-dione using a dry reaction method. This work highlights the compound's relevance in synthetic chemistry, particularly in the development of novel compounds (Villemin, Martin, & Khalid, 1998).

Marine Natural Product Transformation

In the field of marine natural products, a study by Yokoya et al. (2023) detailed the transformation of marine-derived compounds into renieramycins using a derivative of 1,2,3,4-tetrahydroisoquinoline. This research contributes to our understanding of the chemical transformations of marine substances and their potential biomedical applications (Yokoya et al., 2023).

Wittig Reaction Research

Another study by Kafka et al. (1996) explored the Wittig reaction of derivatives of 1,2,3,4-tetrahydroquinoline-2,4-diones. This study is significant for its contribution to the field of organic chemistry, particularly in the synthesis of complex organic compounds (Kafka et al., 1996).

Photoredox Reaction Study

A recent study focused on the intramolecular photoredox transformation of derivatives of 1,2,3,4-tetrahydroisoquinoline. This research, conducted by Yang et al. (2015), demonstrated a metal-free synthetic process, underscoring the compound's relevance in green chemistry and sustainable processes (Yang et al., 2015).

properties

IUPAC Name

methyl 1,4-dioxo-2,3-dihydroisoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c1-16-11(15)8-9(13)6-4-2-3-5-7(6)10(14)12-8/h2-5,8H,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQCQGFASLAKUTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(=O)C2=CC=CC=C2C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60401534
Record name 3-Carbomethoxy-1,2,3,4-tetrahydroisoquinoline-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60401534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Carbomethoxy-1,2,3,4-tetrahydroisoquinoline-1,4-dione

CAS RN

91092-92-1
Record name 3-Carbomethoxy-1,2,3,4-tetrahydroisoquinoline-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60401534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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